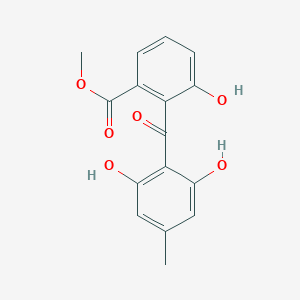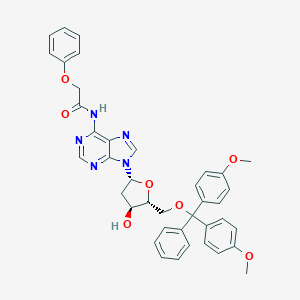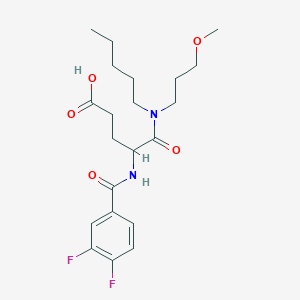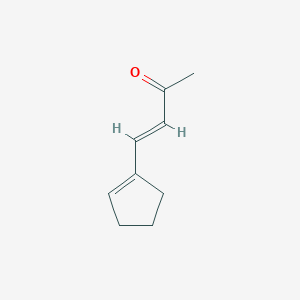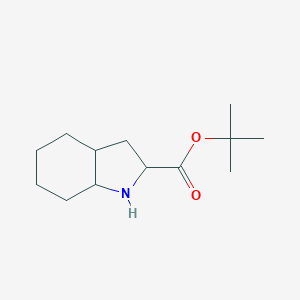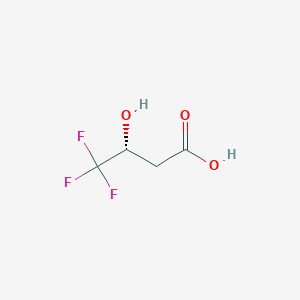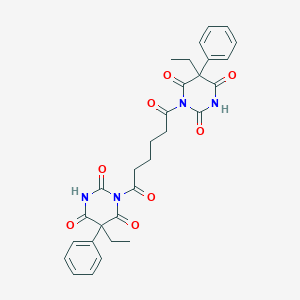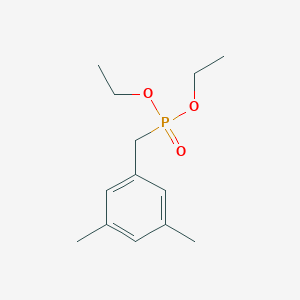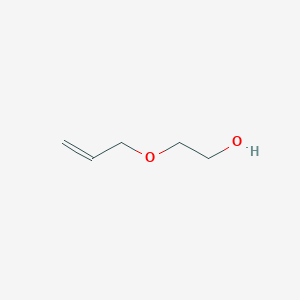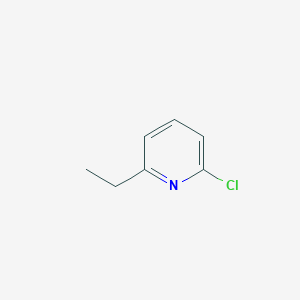
2-Chloro-6-ethylpyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-chloro-6-ethylpyridine derivatives has been explored through various methods. An example is the synthesis of related compounds such as 2-chloro-6-trifluoromethylpyridines, synthesized from 2-chloro-6-trichloromethylpyridine, indicating the versatility of chloropyridines in chemical synthesis (Wusiman, 2012). This highlights the adaptability of the chloro-ethylpyridine structure to incorporate various functional groups through chlorination and further substitution reactions.
Molecular Structure Analysis
The molecular structure of 2-chloro-6-ethylpyridine derivatives can be analyzed using X-ray diffraction and spectroscopic methods. For instance, the structure of a related complex of 2-ethylpyridine with 2,6-dichloro-4-nitrophenol has been determined by X-ray diffraction, showcasing how substitutions on the pyridine ring influence the overall molecular geometry and interaction capabilities (Majerz & Sawka-Dobrowolska, 1996).
Chemical Reactions and Properties
2-Chloro-6-ethylpyridine participates in various chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions are pivotal for the further functionalization of the pyridine ring. The solvent and temperature-dependent regioselective reactions of 2-chloro-6-cyanopyridine with aliphatic alcohols demonstrate the reactivity of chloropyridines under different conditions, leading to the formation of alkoxypyridines or imino ester pyridines depending on the reaction parameters (Elman, 1985).
Wissenschaftliche Forschungsanwendungen
Geroprotective Applications : A derivative, 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, has been shown to increase lifespan in mice without changing the mortality rate and reducing mortality rate by 20% in inbred C3HA mice, suggesting its potential as a geroprotector (Emanuel & Obukhova, 1978).
Synthesis of Antioxidants : An improved process for preparing 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a synthetic antioxidant, yields significant amounts of 2-propionyl-5-methylfuran (Yao Xing-sheng, 2007).
Chemical Reactivity Studies : 2-chloro-6-cyanopyridine, a related compound, reacts with aliphatic alcohols to produce alkoxypyridines or imino ester pyridines, dependent on reaction conditions and the stability of the intermediate imidate anion (Elman, 1985).
Potential as Anti-tubercular Agent : 2-ethylpyridine-4-carbothioamide, another derivative, aligns well in its vibrational spectroscopic properties, indicating stability and potential use as an anti-tubercular agent (Muthu, Ramachandran, & Uma maheswari, 2012).
Spectroscopic Properties and Structure Analysis : The solid complex of 2-ethylpyridine with 2,6-dichloro-4-nitrophenol has a unique monoclinic structure and exhibits strong charge separation, as confirmed by IR and UV spectra (Majerz & Sawka-Dobrowolska, 1996).
Anticancer Properties : Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, structurally related to 2-Chloro-6-ethylpyridine, have shown potential as anticancer agents by inhibiting cell proliferation and mitotic index in cultured cells and mice with P388 leukemia (Temple et al., 1983).
Applications in Catalysis : Terpyridines and their transition metal complexes, which can be synthesized from pyridine derivatives, are used as catalysts in a range of reactions including artificial photosynthesis, biochemical transformations, and polymerization (Winter, Newkome, & Schubert, 2011).
Safety And Hazards
The safety data sheet for a similar compound, 2-Chloro-2-methylpropane, indicates that it is a highly flammable liquid and vapor . It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces. If it comes into contact with skin or eyes, it should be rinsed immediately with water .
Eigenschaften
IUPAC Name |
2-chloro-6-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLXXZQDFZQLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-ethylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



